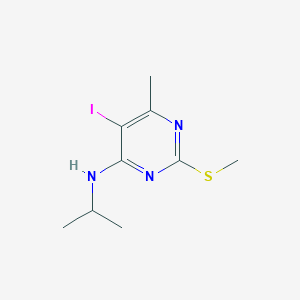
Diflunisal Isopropyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diflunisal Isopropyl Ester is a derivative of diflunisal, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. Diflunisal itself is a salicylic acid derivative, and its ester form, this compound, is used primarily in pharmaceutical research and testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diflunisal Isopropyl Ester typically involves the esterification of diflunisal with isopropyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using peptide coupling reagents like TBTU, TATU, or COMU in the presence of organic bases . The reaction is usually carried out at room temperature to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-quality reagents and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Diflunisal Isopropyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of diflunisal and other oxidized products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as sodium hydroxide or other strong bases are often employed.
Major Products Formed
The major products formed from these reactions include diflunisal, various oxidized derivatives, and substituted compounds depending on the specific reaction conditions .
Scientific Research Applications
Diflunisal Isopropyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Investigated for its therapeutic potential in treating pain and inflammation.
Industry: Utilized in the development and testing of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Diflunisal Isopropyl Ester is similar to that of diflunisal. It primarily acts by inhibiting the production of prostaglandins, which are involved in inflammation and pain. This inhibition occurs through the blockade of the cyclooxygenase (COX) enzymes, particularly COX-2 . Additionally, diflunisal has been found to inhibit p300 and CREB-binding protein (CBP), which are epigenetic regulators involved in inflammation and cell growth .
Comparison with Similar Compounds
Similar Compounds
Aspirin (Acetylsalicylic Acid): Another salicylic acid derivative with similar analgesic and anti-inflammatory properties.
Naproxen: A nonsteroidal anti-inflammatory drug with a different chemical structure but similar therapeutic effects.
Ibuprofen: Another widely used NSAID with comparable anti-inflammatory and analgesic properties.
Uniqueness
Diflunisal Isopropyl Ester is unique due to its specific ester structure, which can influence its pharmacokinetic properties, such as absorption and distribution. This ester form may offer advantages in terms of stability and solubility compared to its parent compound, diflunisal .
Properties
Molecular Formula |
C16H14F2O3 |
|---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
propan-2-yl 5-(2,4-difluorophenyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C16H14F2O3/c1-9(2)21-16(20)13-7-10(3-6-15(13)19)12-5-4-11(17)8-14(12)18/h3-9,19H,1-2H3 |
InChI Key |
NUYHFHISXVUWFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(Octahydro-2h-pyrido[1,2-a]pyrazin-2-yl)propanol](/img/structure/B8380791.png)
![4-(9-Oxa-3,7-diazabicyclo[3.3.1]non-3-ylmethyl)benzonitrile](/img/structure/B8380795.png)
![5-{2-[(Pyridin-4-ylmethyl)-carbamoyl]-pyridin-4-yl}-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B8380803.png)
![1-(2,4-Difluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8380810.png)



![8-(3,4-Difluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8380840.png)

![2-Acetylnaphtho[2,3-b]thiophene-4,9-dione](/img/structure/B8380861.png)




